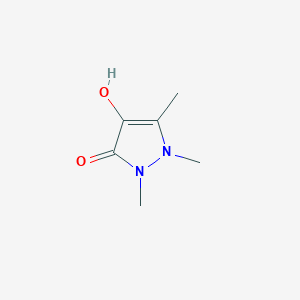
4-Hydroxy-1,2,5-trimethyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methyl-2-pyrazolin-5-one with methylating agents in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 4-oxo-1,2,5-trimethyl-1H-pyrazol-3(2H)-one, while substitution could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in pharmaceuticals due to its biological properties.
Industry: Could be used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one would involve its interaction with specific molecular targets. This could include enzyme inhibition, receptor binding, or interaction with nucleic acids. The exact pathways would depend on its specific biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its anti-inflammatory properties.
4-Hydroxy-1,2-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazolones.
Propriétés
Numéro CAS |
398469-32-4 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
4-hydroxy-1,2,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(9)6(10)8(3)7(4)2/h9H,1-3H3 |
Clé InChI |
BSEFJECYJVUCIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


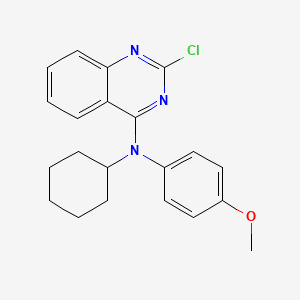
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
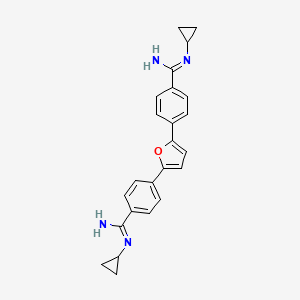
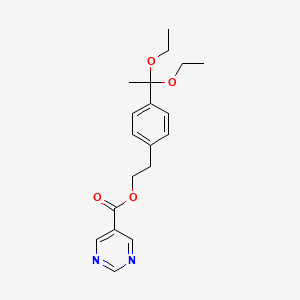
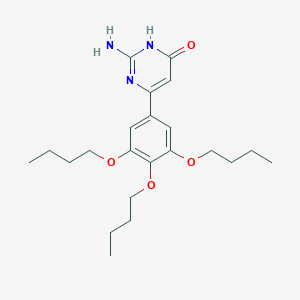
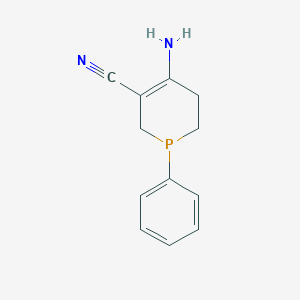
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)
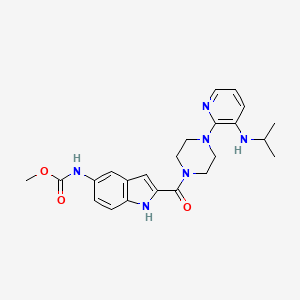
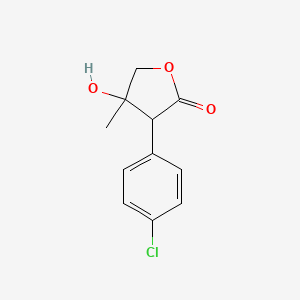
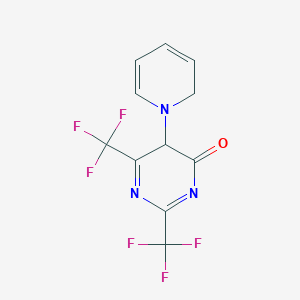
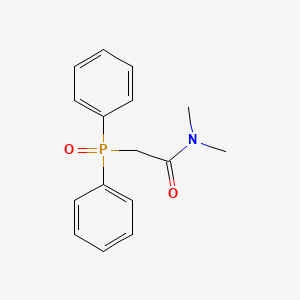
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
